2-[2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethyl]isoindole-1,3-dione
Overview
Description
2-[2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethyl]isoindole-1,3-dione is a complex organic compound that features a thieno[2,3-d]pyrimidine core, a chlorophenyl group, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenylthiourea with 2-bromoacetophenone to form the thieno[2,3-d]pyrimidine core. This intermediate is then reacted with isoindole-1,3-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[2,3-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution on the chlorophenyl group could introduce various functional groups.
Scientific Research Applications
2-[2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the isoindole-1,3-dione moiety can participate in hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group often have enhanced binding affinity and biological activity.
Isoindole-1,3-dione derivatives: These compounds are known for their potential therapeutic applications.
Uniqueness
2-[2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethyl]isoindole-1,3-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thieno[2,3-d]pyrimidine core, chlorophenyl group, and isoindole-1,3-dione moiety in a single molecule makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2S2/c23-14-7-5-13(6-8-14)17-11-30-20-18(17)19(24-12-25-20)29-10-9-26-21(27)15-3-1-2-4-16(15)22(26)28/h1-8,11-12H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOPCCBFMRPLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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